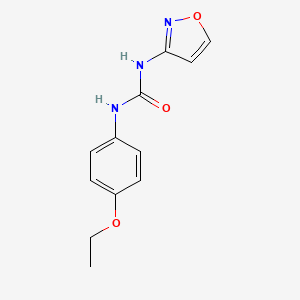

N-(4-ethoxyphenyl)-N'-3-isoxazolylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethoxyphenyl)-N'-3-isoxazolylurea, commonly known as ABA, is a plant hormone that regulates various physiological processes, including seed germination, root growth, and stress responses. ABA has been extensively studied due to its crucial role in plant growth and development.

Wirkmechanismus

The mechanism of ABA action involves binding to specific receptors, which then activate downstream signaling pathways. ABA receptors have been identified in plants, and their crystal structures have been determined. The binding of ABA to its receptors triggers the activation of protein kinases, which then phosphorylate downstream targets, leading to changes in gene expression and physiological responses.

Biochemical and Physiological Effects

ABA has various biochemical and physiological effects on plants. It regulates the expression of genes involved in stress responses, leading to the accumulation of protective compounds such as proline and sugars. ABA also regulates stomatal closure, leading to a decrease in water loss and an increase in drought tolerance. Furthermore, ABA plays a crucial role in the regulation of seed dormancy and germination.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ABA in lab experiments include its well-defined structure, high purity, and availability. ABA can be easily synthesized and purified, making it an ideal compound for studying the mechanism of action and physiological effects of plant hormones. However, the limitations of using ABA in lab experiments include its high cost and potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for ABA research. Firstly, the identification of ABA receptors in other plant species and their crystal structures will provide insights into the evolution of ABA signaling pathways. Secondly, the development of ABA analogs with improved binding affinity and specificity will enable the manipulation of ABA signaling pathways for crop improvement. Thirdly, the integration of ABA signaling pathways with other signaling pathways, such as those involved in plant-microbe interactions, will provide a more comprehensive understanding of plant physiology and ecology.

Conclusion

In conclusion, ABA is a plant hormone that plays a crucial role in regulating various physiological processes, including seed germination, root growth, and stress responses. ABA has been extensively studied due to its importance in plant growth and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ABA research have been discussed in this paper. Further research on ABA will provide insights into the fundamental processes that govern plant growth and development, and enable the development of new strategies for crop improvement.

Synthesemethoden

ABA can be synthesized via several methods, including the reaction of 4-ethoxyaniline with ethyl chloroformate and hydroxylamine hydrochloride, and the reaction of 4-ethoxyphenyl isocyanate with hydroxylamine hydrochloride. The latter method is more commonly used due to its higher yield and purity.

Wissenschaftliche Forschungsanwendungen

ABA has been extensively studied in the field of plant biology, particularly in the regulation of seed germination, root growth, and stress responses. ABA also plays a crucial role in the response of plants to environmental stimuli such as drought, salt, and temperature stress. Furthermore, ABA has been shown to regulate the expression of various genes involved in plant growth and development.

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-3-(1,2-oxazol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-17-10-5-3-9(4-6-10)13-12(16)14-11-7-8-18-15-11/h3-8H,2H2,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHDMQMFIXBPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49823443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-dimethyl-4-[(2,2,3,3-tetrafluoropropoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5265499.png)

![methyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5265508.png)

![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265517.png)

![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5265567.png)

![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5265577.png)

![7-(3,4-difluorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5265584.png)